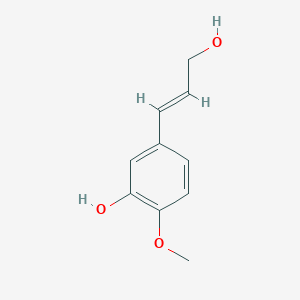

5-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-13-10-5-4-8(3-2-6-11)7-9(10)12/h2-5,7,11-12H,6H2,1H3/b3-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTYQTTPTUBTOOF-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CCO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where a hydroxyprop-1-en-1-yl group is introduced to a methoxyphenol substrate. The reaction conditions often include the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of renewable biomass as a starting material is also being explored to make the process more sustainable.

Chemical Reactions Analysis

Oxidative Coupling and Dimer Formation

The propenyl side chain undergoes oxidative coupling to form lignans and neolignans. Notable reactions include:

β–5 Coupling

Reaction of the propenyl group with another phenolic unit forms a β–5 linkage, as seen in the synthesis of β–5-dehydrodiconiferyl alcohol (G(8–5)G) .

β–β Coupling

Dimerization via β–β bonds produces tetrahydrofuran structures like pinoresinol. In Arabidopsis, such dimers rescue developmental defects in lignin-deficient mutants .

Table 1: Metabolite Levels in Arabidopsis Mutants

| Genotype | Coniferyl Alcohol (pmol/g FW) | Sinapyl Alcohol (pmol/g FW) |

|---|---|---|

| Wild type | 334 ± 66.1 | 130 ± 76.6 |

| fah1-2 | 1,726 ± 405 | n.d. |

| cadc cadd | 581 ± 77.7 | 66.8 ± 29.6 |

| cadc cadd C4H:F5H | 597 ± 92.4 | 7,361 ± 1,304 |

Data from PNAS (2023) . n.d. = not detected.

Metabolic Pathways in Plant Models

-

Lignan Biosynthesis : This compound serves as a precursor for pinoresinol, which is synthesized via stereoselective coupling .

-

Hydroxycinnamyl Alcohol Dehydrogenase (CAD) Dependence : In cadc cadd mutants, coniferyl alcohol accumulates due to impaired reduction of hydroxycinnamaldehydes .

-

F5H Overexpression : Redirects metabolic flux toward sinapyl alcohol synthesis, increasing sinapyl alcohol pools by 56-fold in fah1-2 C4H:F5H plants .

Chemical Modifications and Functionalization

-

Isotopic Labeling : Ring-[13C6]-coniferyl alcohol is synthesized using 13C-labeled vanillin and triethylphosphonoacetate for tracer studies .

-

Methylation : Produces mono- and dimethylated derivatives (e.g., pinoresinol monomethyl ether) with altered solubility and bioactivity .

-

Enzymatic Oxidation : Laccases and peroxidases catalyze polymerization into lignin-like polymers .

Biological Relevance

Scientific Research Applications

Chemistry

5-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the introduction of various functional groups, enhancing the biological activity and stability of synthesized compounds .

Biology

This compound has been studied for its potential antioxidant properties and its role in cellular signaling pathways. Research indicates that it may interact with enzymes and receptors involved in oxidative stress and inflammation, potentially modulating pathways like NF-κB .

Medicine

Investigations into the therapeutic effects of this compound have highlighted its possible anti-inflammatory and anticancer activities. For instance, studies have explored its efficacy against multidrug-resistant bacteria such as Klebsiella pneumoniae, suggesting it could be used as a novel antimicrobial agent .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and serves as a building block for polymers and resins. Its reactivity in carbon-carbon bond formation makes it valuable for creating complex molecular structures .

Research has demonstrated significant biological activities associated with this compound:

Case Study 1: Antimicrobial Properties

A study focused on the hydromethanolic extract of Acorus calamus, which contains this compound, demonstrated its effectiveness against Klebsiella pneumoniae. The compound exhibited significant docking scores against NDM-1, suggesting potential as an alternative therapeutic strategy for treating infections caused by resistant strains .

Case Study 2: Antioxidant Activity

Research evaluating the antioxidant capacity of Coniferyl alcohol found that it effectively scavenged superoxide anions. This property was assessed using spectrophotometric methods comparing its activity to standard antioxidants like ascorbic acid .

Mechanism of Action

The mechanism of action of 5-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.

Pathways: It may modulate signaling pathways such as the NF-κB pathway, which is involved in the regulation of immune responses and cell survival.

Comparison with Similar Compounds

Positional Isomerism: 4-Substituted vs. 5-Substituted Derivatives

The primary distinction between 5-(3-hydroxyprop-1-en-1-yl)-2-methoxyphenol and coniferyl alcohol lies in the position of the hydroxypropene substituent (position 5 vs. 4). This positional isomerism significantly impacts biological activity and chemical reactivity:

Stereochemical Variations: Cis vs. Trans Isomers

The geometry of the hydroxypropene group further differentiates activity. For example:

Functional Group Modifications

Other analogs, such as 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol, demonstrate how substituent changes alter biological targets. This thiazole derivative acts as a selective COX-2 inhibitor (IC₅₀ ~11.65 mM), highlighting the importance of heterocyclic moieties in anti-inflammatory activity .

Key Research Findings and Data

Enzyme Inhibition and Molecular Docking

- Coniferyl alcohol binds to S-adenosyl-homocysteine hydrolase (SAHH) via hydrogen bonds and hydrophobic interactions, stabilizing its active conformation .

- In contrast, 5-substituted analogs may exhibit altered binding due to steric hindrance at position 5, though computational studies are needed to confirm this.

Biological Activity

5-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol, commonly known as Coniferyl alcohol , is a phenolic compound with significant biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by research findings and data.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₈O₃

- Molecular Weight : 180.20 g/mol

- Functional Groups : Methoxy group (-OCH₃) and propenyl side chain (CH₂=CH-CH₂)

The structural features of Coniferyl alcohol contribute to its biological activity, particularly its antioxidant and antimicrobial properties.

1. Antioxidant Properties

Coniferyl alcohol exhibits strong antioxidant activity, which is crucial for protecting cells from oxidative stress. This activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Research indicates that phenolic compounds with similar structures can significantly reduce oxidative damage in biological systems .

2. Antimicrobial Effects

Studies have shown that Coniferyl alcohol possesses antimicrobial properties against various pathogens. Its effectiveness as an antimicrobial agent can be linked to its ability to disrupt microbial cell membranes and inhibit enzymatic processes essential for microbial survival .

3. Role in Plant Defense

As a precursor in lignin biosynthesis, Coniferyl alcohol plays a vital role in plant cell wall development. Lignin provides structural support and enhances resistance against pathogens and herbivores. This compound is involved in the enzymatic coupling of lignin monomers, contributing to the formation of a robust plant defense mechanism .

The biological activity of Coniferyl alcohol is influenced by its interaction with various molecular targets:

- Hydrogen Bonding : The hydroxyl and methoxy groups facilitate hydrogen bonding with biological molecules, affecting cellular signaling pathways.

- Enzyme Interaction : Coniferyl alcohol may interact with enzymes involved in lignin biosynthesis, influencing the metabolic pathways that lead to lignin formation.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of Coniferyl alcohol using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Results demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant potential.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25% |

| 50 | 60% |

| 100 | 85% |

Case Study 2: Antimicrobial Efficacy

Another research study tested the antimicrobial effects of Coniferyl alcohol against Staphylococcus aureus and Escherichia coli using agar diffusion methods. The results showed clear zones of inhibition, confirming its antimicrobial properties.

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Applications

Coniferyl alcohol's diverse biological activities suggest potential applications in:

- Pharmaceuticals : Development of antioxidant and antimicrobial agents.

- Agriculture : Enhancing plant resistance to pathogens through biostimulants.

- Food Industry : Natural preservatives due to its antimicrobial properties.

Q & A

Basic Questions

Q. What spectroscopic techniques are recommended for characterizing 5-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol, and how can conflicting data be resolved?

- Methodological Approach :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to identify substituent positions and stereochemistry. For example, the trans-configuration of the propenyl group can be confirmed via coupling constants () .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (CHO, MW 180.2005) .

- Infrared (IR) Spectroscopy : Detect functional groups (e.g., hydroxyl, methoxy, and conjugated double bonds).

- Resolution of Conflicts : Cross-validate with databases like NIST Chemistry WebBook or replicate analyses under standardized conditions (e.g., solvent, temperature).

Q. What safety precautions are critical when handling this compound?

- Key Protocols :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (Category 2 skin/eye irritation) .

- Ventilation : Use fume hoods to minimize inhalation exposure (respiratory irritant, Category 3) .

- Storage : Store at -20°C under argon in airtight, light-resistant containers to prevent degradation .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Q. How can purity and structural identity be confirmed post-synthesis?

- Analytical Workflow :

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98% as per commercial standards) .

- Melting Point Analysis : Compare observed values (75–76°C) with literature data .

- X-ray Crystallography : Resolve ambiguities in stereochemistry using single-crystal diffraction (e.g., SHELXL for refinement) .

Advanced Research Questions

Q. How can SHELXL be applied to refine the crystal structure of this compound?

- Refinement Strategy :

- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation.

- Structure Solution : Employ SHELXD for phase determination, followed by SHELXL for least-squares refinement. Key parameters include anisotropic displacement ellipsoids and hydrogen-bonding networks .

- Validation : Check for R-factor convergence (target <0.05) and validate geometry using WinGX/ORTEP .

Q. What synthetic strategies are effective for phenolic analogs of this compound?

- Case Study :

- Cascade Reactions : Utilize [3,3]-sigmatropic rearrangements (e.g., Claisen/Cope) to construct allylphenol backbones, followed by regioselective methoxylation .

- Enantioselective Synthesis : Chiral catalysts (e.g., L-proline) can control stereochemistry in propenyl sidechains .

- Challenges : Competing side reactions (e.g., over-oxidation) require controlled reaction conditions (low temperatures, inert atmosphere) .

Q. How does stereochemistry influence biological activity, and what methods determine it?

- Mechanistic Insights :

- Biological Relevance : The (E)-isomer (trans-configuration) shows higher antiplatelet activity by mimicking combretastatin’s tubulin-binding motif .

- Determination Methods :

- Circular Dichroism (CD) : Detect Cotton effects in chiral centers.

- X-ray Diffraction : Resolve absolute configuration via Flack parameter analysis .

Q. What computational methods predict interactions with cyclooxygenase (COX) for antiplatelet activity?

- In Silico Workflow :

- Molecular Docking : Use AutoDock Vina to model binding to COX-1/2 active sites (e.g., PDB IDs 3N8X, 5KIR). Key interactions include hydrogen bonding with Tyr385 and hydrophobic contacts .

- MD Simulations : Assess stability of ligand-protein complexes (GROMACS/AMBER) over 100 ns trajectories.

- Pharmacophore Modeling : Identify essential features (e.g., hydroxyl, methoxy groups) using Schrödinger’s Phase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.